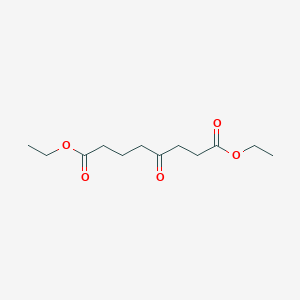![molecular formula C21H26O2Si B13681086 (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is a complex organic compound with the molecular formula C21H26O2Si. This compound is notable for its unique bicyclic structure, which includes an oxabicyclohexane ring fused with a tert-butyl group and diphenylsilane moiety. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxabicyclohexane ring or the diphenylsilane moiety.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions that can modify biological molecules or materials. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the oxabicyclohexane ring.
Diphenylsilanes: Compounds with a diphenylsilane moiety but different substituents.
Cyclopropenes: These compounds are used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is unique due to its combination of an oxabicyclohexane ring with a tert-butyl group and diphenylsilane moiety. This unique structure imparts distinctive chemical properties that make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C21H26O2Si |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
tert-butyl-(6-oxabicyclo[3.1.0]hexan-3-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-14-19-20(15-16)22-19/h4-13,16,19-20H,14-15H2,1-3H3 |
InChI Key |
PKFHXQBPJKBMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


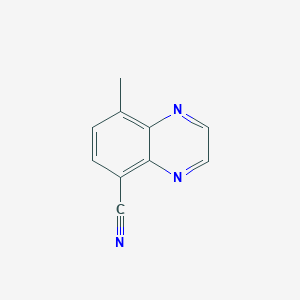
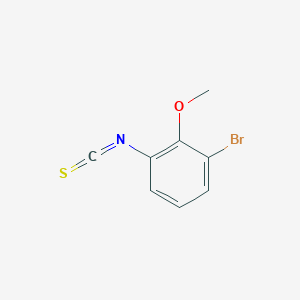
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)
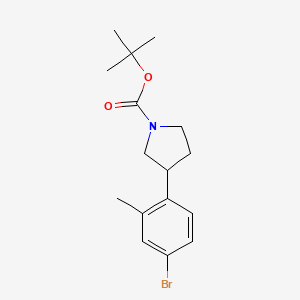
![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)

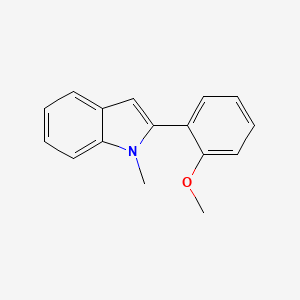
![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
